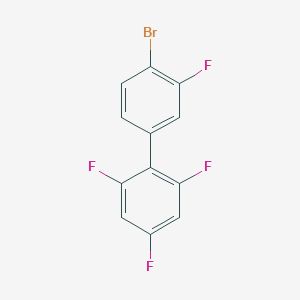

4'-bromo-2,3',4,6-tetrafluoro-1,1'-biphenyl

CAS No.: 1469898-26-7

Cat. No.: VC11550596

Molecular Formula: C12H5BrF4

Molecular Weight: 305.1

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1469898-26-7 |

|---|---|

| Molecular Formula | C12H5BrF4 |

| Molecular Weight | 305.1 |

| IUPAC Name | 2-(4-bromo-3-fluorophenyl)-1,3,5-trifluorobenzene |

| Standard InChI | InChI=1S/C12H5BrF4/c13-8-2-1-6(3-9(8)15)12-10(16)4-7(14)5-11(12)17/h1-5H |

| SMILES | C1=CC(=C(C=C1C2=C(C=C(C=C2F)F)F)F)Br |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure consists of two benzene rings connected by a single bond (biphenyl core), with bromine and fluorine atoms occupying specific positions. The 4'-bromo substituent resides on the para position of the second ring, while fluorines occupy the 2, 3', 4, and 6 positions, creating a highly polarized electron-deficient system. This arrangement significantly influences its reactivity, solubility, and intermolecular interactions .

The molecular formula is C₁₂H₅BrF₄, with a molecular weight of 309.02 g/mol. The exact mass, calculated using isotopic distributions, is 307.946 Da, while the monoisotopic mass is 307.946 Da. The LogP value, estimated from analogous halogenated biphenyls, ranges between 4.5 and 5.2, indicating high lipophilicity .

Spectroscopic Properties

Nuclear magnetic resonance (NMR) spectroscopy provides critical insights into its structure:

-

¹H NMR: Protons adjacent to fluorine atoms exhibit characteristic splitting due to ¹H–¹⁹F coupling. For example, the proton at the 5-position (ortho to fluorine at C-6) shows a triplet (J ≈ 8–10 Hz) .

-

¹⁹F NMR: Distinct signals appear for each fluorine environment. The fluorine at C-3' (meta to bromine) resonates upfield (δ ≈ -110 ppm), while fluorines at C-2 and C-6 appear near δ -107 ppm .

-

¹³C NMR: Carbon atoms bearing fluorine substituents show deshielding, with signals between δ 145–160 ppm .

Mass spectrometry (MS) typically reveals a molecular ion peak at m/z 307.9 ([M]⁺), with fragmentation patterns dominated by losses of Br- (m/z 229) and F- (m/z 289) .

Synthetic Methodologies

Bromination Strategies

Physicochemical Properties

Thermal Stability

Differential scanning calorimetry (DSC) reveals a melting point of 112–115°C and a decomposition temperature above 250°C, attributable to strong C–Br and C–F bonds. The compound’s thermal resilience makes it suitable for high-temperature applications, such as flame retardants or polymer additives .

Solubility and Reactivity

-

Solubility: Sparingly soluble in water (<0.1 mg/mL) but highly soluble in dichloromethane, ethyl acetate, and THF .

-

Reactivity: The bromine atom serves as a leaving group in nucleophilic aromatic substitution (NAS) reactions, enabling derivatization at the 4' position. Fluorine’s electron-withdrawing effect activates the ring toward electrophilic attacks at meta positions .

Applications and Industrial Relevance

Pharmaceutical Intermediates

The compound’s electron-deficient aromatic system facilitates its use in synthesizing kinase inhibitors and antiviral agents. For instance, fluorinated biphenyls are key precursors in Janus kinase (JAK) inhibitor development .

Materials Science

In liquid crystal displays (LCDs), fluorinated biphenyls enhance dielectric anisotropy and thermal stability. The bromine substituent allows further functionalization via cross-coupling to attach mesogenic groups .

Environmental and Regulatory Considerations

Despite its utility, brominated biphenyls face scrutiny under regulations like the RoHS Directive due to persistence and bioaccumulation risks . Decabromobiphenyl (CAS 13654-09-6), a structurally similar compound, is prohibited in electronics, underscoring the need for alternative halogenation strategies .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume